2-Amino-5-bromopyridine

Catalog No.
S577368
CAS No.
1072-97-5
M.F
C5H5BrN2
M. Wt
173.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromopyridine

CAS Number

1072-97-5

Product Name

2-Amino-5-bromopyridine

IUPAC Name

5-bromopyridin-2-amine

Molecular Formula

C5H5BrN2

Molecular Weight

173.01 g/mol

InChI

InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)

InChI Key

WGOLHUGPTDEKCF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Br)N

Synonyms

5-Bromo-2-aminopyridine; 5-Bromo-2-pyridinamine; 5-Bromopyridin-2-ylamine; NSC 26282;

Canonical SMILES

C1=CC(=NC=C1Br)N

Labeling of Carbohydrates:

  • Reductive Amination: 2-Amino-5-bromopyridine can be used to label the reducing end of oligosaccharides (short sugar chains) through a process called reductive amination. This technique allows researchers to attach a fluorescent tag to the sugar molecule, enabling its visualization and tracking within cells or biological systems. Source: Sigma-Aldrich product page, 2-Amino-5-bromopyridine (CAS No. 1072-97-5):

Crystallography and Supramolecular Chemistry:

  • Hydrogen Bonding Studies: Due to the presence of both hydrogen bond donor and acceptor sites in its structure, 2-Amino-5-bromopyridine has been used to study hydrogen bonding patterns in cocrystals. These studies provide insights into the intermolecular interactions between different molecules, which are crucial for understanding crystal formation and material properties. Source: Sigma-Aldrich product page, 2-Amino-5-bromopyridine (CAS No. 1072-97-5):

Organic Synthesis:

  • Precursor for Functionalized Pyridines: 2-Amino-5-bromopyridine serves as a valuable starting material for the synthesis of various derivatives of pyridine, a nitrogen-containing aromatic ring system. By modifying the functional groups attached to the pyridine ring, researchers can create molecules with diverse properties and potential applications in various fields, including pharmaceuticals and materials science. Source: Sigma-Aldrich product page, 2-Amino-5-bromopyridine (CAS No. 1072-97-5):

2-Amino-5-bromopyridine is an aromatic compound characterized by the presence of an amino group and a bromine atom attached to a pyridine ring. Its molecular formula is C₅H₅BrN₂, and it has a CAS number of 1072-97-5. The compound appears as a white to light yellow crystalline solid and has a melting point ranging from 136°C to 138°C . Due to its structural features, it exhibits significant reactivity, making it valuable in various chemical syntheses.

, particularly those involving electrophilic aromatic substitution due to the electron-donating nature of the amino group. Key reactions include:

  • Bromination: The compound can undergo further bromination under specific conditions, resulting in a mixture of brominated products, including 2-amino-3-bromopyridine and 2-amino-6-bromopyridine .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with various electrophiles.
  • Formation of Derivatives: It serves as a precursor for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals .

Studies indicate that 2-amino-5-bromopyridine exhibits biological activity relevant to pharmaceutical applications. It is known for its role as an intermediate in the synthesis of various drugs, including:

  • Olprinone: A phosphodiesterase inhibitor used for treating heart failure.
  • Palbociclib: An anti-cancer drug targeting cyclin-dependent kinases .

Additionally, its derivatives have shown potential antimicrobial and antifungal properties, making it a subject of interest in medicinal chemistry.

The synthesis of 2-amino-5-bromopyridine typically involves the bromination of 2-aminopyridine. Common methods include:

  • Bromination Reaction: Reacting 2-aminopyridine with bromine in suitable solvents under controlled temperatures leads to the formation of 2-amino-5-bromopyridine .
  • Substitution Reactions: It can be synthesized through nucleophilic substitution using bromo derivatives of pyridine .
  • Use of Protecting Groups: In some synthetic routes, protecting groups are employed to enhance selectivity and yield during multi-step synthesis processes .

The primary applications of 2-amino-5-bromopyridine include:

  • Pharmaceutical Intermediates: It is extensively used in the synthesis of various pharmaceutical compounds.
  • Chemical Research: As a reagent in organic synthesis for labeling oligosaccharides via reductive amination .
  • Material Science: Its derivatives are explored for optoelectronic applications due to their unique optical properties .

Several compounds share structural similarities with 2-amino-5-bromopyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-AminopyridineAmino group at position 2Lacks bromination; serves as a precursor
3-Amino-5-bromopyridineAmino group at position 3Different position of amino group affects reactivity
2-Amino-3-bromopyridineAmino group at position 2Distinct reactivity patterns due to bromination at position 3
4-AminobenzonitrileAmino group on benzene ringDifferent aromatic system; used in different applications

The unique positioning of the amino and bromine groups on the pyridine ring imparts distinct chemical properties to 2-amino-5-bromopyridine, making it particularly valuable in pharmaceutical synthesis compared to its analogs.

XLogP3

1.2

UNII

D5QE8XW52U

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.59%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1072-97-5

Dates

Modify: 2023-08-15

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